Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2. It is a piperidine derivative, characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the amino group or the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new chemical entities and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The carboxylate group can participate in ionic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
- Tert-butyl 4-(isobutylamino)-3,3-dimethylpiperidine-1-carboxylate
- Tert-butyl 4-((cyclopropylmethyl)amino)-3,3-dimethylpiperidine-1-carboxylate
- Tert-butyl ®-5-amino-3,3-difluoropiperidine-1-carboxylate
Comparison: Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays. The presence of the tert-butyl group and the amino group in specific positions on the piperidine ring contributes to its unique characteristics.
Properties
IUPAC Name |
tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-9(13)6-12(4,5)8-14/h9H,6-8,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWAYKXSPPNTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1896921-12-2 |
Source
|
Record name | tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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